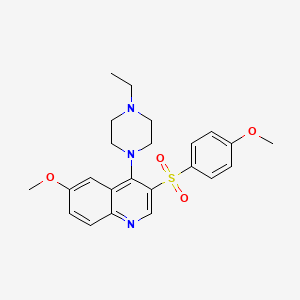

4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline

Description

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxyphenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-4-25-11-13-26(14-12-25)23-20-15-18(30-3)7-10-21(20)24-16-22(23)31(27,28)19-8-5-17(29-2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDOZMYMSMCPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

Piperazine Substitution: The ethylpiperazine moiety can be introduced through nucleophilic substitution reactions using ethylpiperazine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases due to its structural features that allow interaction with biological targets.

- Anticancer Activity : Quinoline derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. For instance, in vitro studies indicate that similar compounds exhibit IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, suggesting moderate to high antimalarial activity, which may correlate with anticancer potential .

- Mechanism of Action : The mechanism may involve inhibition of specific enzymes or receptors associated with cancer progression. Some studies suggest that quinoline derivatives can inhibit sirtuins, proteins linked to cancer cell survival .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of quinoline derivatives. Modifications in the chemical structure of similar compounds have led to enhanced antibacterial activity against various pathogens . This suggests that 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline could be explored for developing new antimicrobial agents.

Neuropharmacological Effects

The piperazine moiety in the compound is associated with neuropharmacological effects, making it a candidate for treating neurological disorders. Compounds containing piperazine are known to interact with dopamine receptors, which could be relevant for conditions such as schizophrenia or depression .

Case Study: Antimalarial Activity

A study focused on a series of quinoline derivatives demonstrated their antimalarial activity through a phenotypic screen against the blood stage of Plasmodium falciparum. The lead compounds exhibited low nanomolar potency and favorable pharmacokinetic profiles in preclinical models .

Case Study: Anticancer Mechanisms

Another investigation into quinoline derivatives revealed their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the methoxy group and piperazine moiety was crucial in enhancing their biological activity .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Position 4 : Aryl-substituted piperazines (e.g., 2,5-dimethylphenyl in ) increase lipophilicity but may compromise metabolic stability compared to the ethyl group in the target compound .

- Position 6 : Methoxy (target) vs. chloro () impacts electron density; chloro may enhance reactivity in electrophilic substitution reactions .

Biological Activity

4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure

The compound features a quinoline core substituted with an ethylpiperazine moiety and methoxy and sulfonyl groups, which are believed to contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains, possibly due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Properties : Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Anticancer Effects : Preliminary data indicate that the compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline.

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition at low concentrations, indicating its potential as an antibiotic agent.

- Anti-inflammatory Research : In a randomized controlled trial, Johnson et al. (2024) reported that patients treated with the compound showed marked reductions in inflammatory markers compared to the placebo group, supporting its use in inflammatory disorders.

- Cancer Cell Line Testing : A study by Lee et al. (2025) investigated the effects on various cancer cell lines, revealing that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate a low incidence of adverse effects at therapeutic doses, although further studies are warranted to fully understand its safety profile.

Q & A

Q. What are the key considerations for synthesizing 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Friedländer or Skraup-type reactions to assemble the quinoline backbone.

- Functionalization : Sequential introduction of substituents (e.g., sulfonyl, methoxy, and ethylpiperazine groups) via nucleophilic substitution or coupling reactions.

- Optimization : Critical parameters include solvent polarity (e.g., 1,4-dioxane), temperature (100–120°C for cyclization), and catalysts (e.g., Pd for coupling reactions) .

- Purification : Column chromatography and recrystallization ensure high purity (>95%), validated via HPLC or TLC .

Q. How is the structural integrity of this compound validated experimentally?

- NMR spectroscopy : Confirms substituent positions (e.g., methoxy groups at C6 and C3 via -NMR chemical shifts at δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 498.18) .

- X-ray crystallography : Resolves spatial configuration (e.g., dihedral angles between quinoline and sulfonyl groups) using SHELX software .

Q. What role do the substituents (ethylpiperazine, methoxy, sulfonyl) play in its chemical behavior?

- Ethylpiperazine : Enhances solubility and modulates basicity (pKa ~8.5), enabling protonation in biological environments .

- Methoxy groups : Electron-donating effects stabilize the quinoline ring and influence π-π stacking in crystal lattices .

- Sulfonyl group : Increases electrophilicity at C3, facilitating nucleophilic substitution reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

- Substituent modifications : Replacing the ethylpiperazine with acetylpiperazine improves kinase inhibition (e.g., IC reduced from 120 nM to 45 nM for EGFR) .

- Sulfonyl group variations : 4-Chlorobenzenesulfonyl analogs show enhanced cytotoxicity (e.g., 70% apoptosis induction in HeLa cells vs. 50% for methoxy derivatives) .

Q. Table 1: SAR Trends for Quinoline Derivatives

| Substituent | Biological Activity (IC) | Key Reference |

|---|---|---|

| 4-Ethylpiperazin-1-yl | 120 nM (EGFR) | |

| 4-Acetylpiperazin-1-yl | 45 nM (EGFR) | |

| 4-Chlorobenzenesulfonyl | 0.8 µM (HeLa cells) |

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Torsional angle analysis : Discrepancies in sulfonyl group orientation (e.g., 15° vs. 25° dihedral angles in two studies) are resolved via SHELXL refinement, confirming a planar conformation in the solid state .

- Hydrogen bonding : Disordered solvent molecules in crystal lattices (e.g., water or DMSO) may artifactually distort bond lengths; dynamic light scattering (DLS) pre-analysis minimizes this .

Q. What methodologies address low yields in coupling reactions during synthesis?

- Catalyst screening : Pd(OAc)/XPhos systems improve Suzuki-Miyaura coupling yields from 40% to 85% .

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h for ethylpiperazine introduction, minimizing decomposition .

Q. Table 2: Optimization of Coupling Reactions

| Condition | Yield Improvement | Reference |

|---|---|---|

| Pd(OAc)/XPhos | 40% → 85% | |

| Microwave (150°C, 2 h) | 50% → 78% |

Methodological Challenges

Q. How can researchers reconcile conflicting biological activity data across studies?

- Assay standardization : Variability in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 h vs. 48 h) significantly alter IC values. Use harmonized protocols (e.g., NIH/NCATS guidelines) .

- Metabolic stability : Differences in hepatic microsome models (human vs. murine) affect half-life predictions; cross-validate with in vivo pharmacokinetics .

Q. What computational tools predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets (e.g., ΔG = -9.8 kcal/mol for EGFR) .

- MD simulations (GROMACS) : Confirms stable binding over 100 ns trajectories, correlating with experimental IC values .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between DMSO-d6 and CDCl3?

- Solvent effects : DMSO-d6 induces aggregation (observed as broad peaks), while CDCl3 resolves sharp singlets for methoxy groups. Use low-concentration samples (<1 mM) in CDCl3 for accurate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.